

Quantitative Evidence of Laquinimod's Effects on BDNF

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Compound Focus: Laquinimod

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The therapeutic effects of **laquinimod** are strongly linked to its ability to modulate BDNF levels, as demonstrated by the following quantitative findings:

Table 1: BDNF Modulation in Clinical & Preclinical Models

Disease Model / Patient Group	Laquinimod Dose / Regimen	Key Findings on BDNF	Citation
Relapsing-Remitting MS Patients	Oral treatment (Phase II/III studies)	Significant and persistent increase in BDNF serum levels compared to baseline and placebo.	[1]
EAE Mice (MOG-induced)	25 mg/kg, daily (oral gavage)	Restored BDNF expression in the CNS to levels comparable to healthy controls.	[2]
R6/2 HD Mouse Model	5 mg/kg, daily	Significant increase in BDNF levels in the striatum , but not in the cortex.	[3] [4]
YAC128 HD Mouse Model	1 & 10 mg/kg, daily (5 days/week for 6 mos)	Upregulation of BDNF, contributing to rescued striatal and cortical pathology.	[5]

Table 2: Functional & Neuroprotective Outcomes in Preclinical Models

Model / Outcome Measure	Laquinimod Efficacy & Key Results	Citation
EAE Mice - Clinical Score	Ameliorated disease course; effect was BDNF-dependent (less effective in BDNF-knockout mice).	[1]
EAE Mice - Neuroprotection	Reduced inflammation, astrogliosis, and CNS damage; increased T-regulatory cells in the brain.	[2]
R6/2 HD Mice - Motor Function	Significant improvement in rotarod performance at 12 weeks (doses: 0.5, 5, 25 mg/kg).	[3] [4]
R6/2 HD Mice - Histopathology	Preservation of neurons in striatum; reduction in mutant huntingtin aggregates and iNOS+ cells.	[3] [4]
YAC128 HD Mice - Brain Pathology	Rescued striatal, cortical, and white matter (corpus callosum) atrophy.	[5]

Detailed Experimental Protocols

To help you evaluate or replicate these key findings, here are the methodologies from the cited studies.

1. Protocol: EAE Induction and Laquinimod Treatment in Mice This protocol is foundational for studying **laquinimod** in multiple sclerosis.

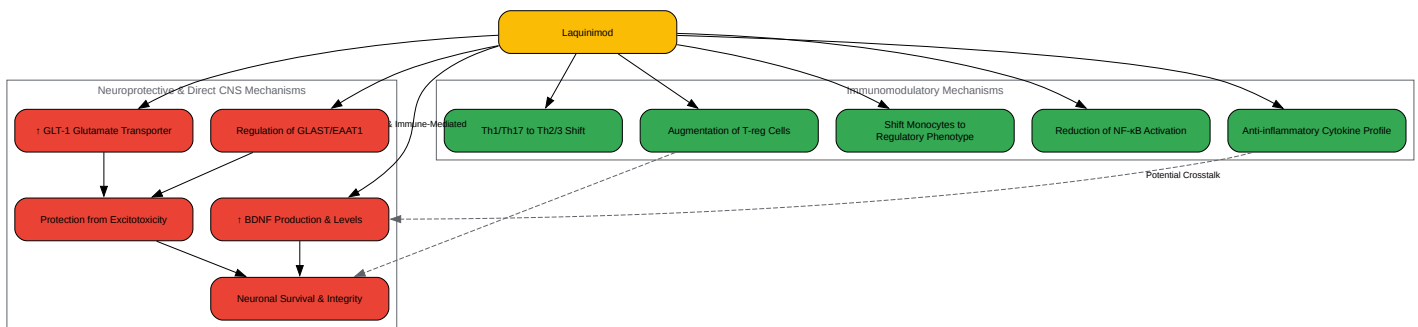
- **Animals:** Female C57BL/6 mice, 8-12 weeks old [2].
- **EAE Induction:** Mice are injected subcutaneously with 200 µg of **MOG₃₅₋₅₅** peptide emulsified in Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*. Pertussis toxin (500 ng) is administered intravenously on the day of immunization and again 48 hours later [2] [6].
- **Laquinimod Administration:** **Laquinimod** is often dissolved in sterile water or 0.9% NaCl [6] [5].
 - **Dose:** 25 mg/kg [2].
 - **Route:** Daily administration by **oral gavage**.
 - **Treatment Schedule:**
 - **Prevention regimen:** Treatment starts immediately after EAE induction.
 - **Suppression/Therapeutic regimen:** Treatment starts after the onset of clinical signs [2].
- **Clinical Scoring:** Animals are monitored and scored daily based on: 0 = no signs; 1 = limp tail; 2 = hindlimb weakness; 3 = hindlimb paresis; 4 = hindlimb paralysis; 5 = moribund state or death [6].

2. Protocol: Assessing Efficacy in the R6/2 Huntington's Disease Mouse Model This model tests **laquinimod**'s neuroprotective capacity in a neurodegenerative disease context.

- **Animals:** R6/2 transgenic mice expressing exon 1 of the human HTT gene with an expanded CAG repeat [3] [4].
- **Laquinimod Administration:** **Laquinimod** is dissolved in sterile water [5].
 - **Doses:** 0.5, 1.5, 5, and 25 mg/kg [3] [4].
 - **Route:** Daily administration by **oral gavage**.
 - **Treatment Schedule:** Treatment begins at weaning (around 4 weeks of age) and continues for the duration of the study.
- **Primary Outcome Measures:**
 - **Motor Function:** **Rotarod test** is performed to assess motor coordination and balance. Latency to fall is measured [3] [4].
 - **Histopathology:** At endpoint, brains are analyzed for neuronal survival (using NeuN and DARPP-32 staining), mutant huntingtin aggregates (EM48 antibody), and neuroinflammation (iNOS staining) [3] [4].
 - **BDNF Measurement:** BDNF levels in the striatum and cortex are quantified via biochemical analysis (e.g., ELISA) [3] [4].

Mechanisms of Action: Beyond BDNF Induction

Laquinimod's therapeutic effects are multi-faceted. The following diagram synthesizes its core mechanisms as described across multiple studies.



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Overview of **Laquinimod**'s immunomodulatory and neuroprotective mechanisms of action.

Therapeutic Application & Drug Status

Laquinimod's mechanism supports its investigation for multiple neurological diseases.

- **Approved Indications:** The drug received its **first global approval in Russia in August 2018** for the treatment of **relapsing-remitting multiple sclerosis (RRMS)** [7].
- **Investigational Applications:** Based on its mechanism, **laquinimod** is under investigation for:
 - **Huntington's Disease (HD):** A Phase II clinical trial (LEGATO-HD) has been conducted to evaluate its efficacy and safety [3] [5].
 - **Neurodegeneration & Neuroinflammation:** Preclinical data supports its potential in conditions where BDNF deficit and excitotoxicity play a role, such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) [8].
- **Drug Profile:** **Laquinimod** is an **orally administered small molecule**. It crosses the blood-brain barrier and has been granted **orphan drug status** in certain jurisdictions [3] [7].

Conclusion

In summary, **laquinimod**'s capacity to elevate BDNF is a cornerstone of its neuroprotective profile, working in concert with its immunomodulatory and anti-excitotoxic activities. The strongest evidence for this BDNF-elevating effect comes from clinical studies in MS and preclinical models of MS and HD.

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